1-Propanol, 3-[[cis-4-[(4-ethyl-5-isoquinolinyl)amino]cyclohexyl]amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanol, 3-[[cis-4-[(4-ethyl-5-isoquinolinyl)amino]cyclohexyl]amino]- is a complex organic compound characterized by its unique structural features It contains a propanol backbone with a substituted cyclohexyl and isoquinolinyl group
Vorbereitungsmethoden
The synthesis of 1-Propanol, 3-[[cis-4-[(4-ethyl-5-isoquinolinyl)amino]cyclohexyl]amino]- involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the isoquinolinyl and cyclohexyl intermediates.
Reaction Conditions: The intermediates are subjected to specific reaction conditions, including controlled temperatures and the presence of catalysts, to facilitate the formation of the desired compound.
Industrial Production: On an industrial scale, the production process is optimized for efficiency, often involving continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Propanol, 3-[[cis-4-[(4-ethyl-5-isoquinolinyl)amino]cyclohexyl]amino]- undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides.
Major Products: The major products formed depend on the specific reaction and conditions, often resulting in derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
1-Propanol, 3-[[cis-4-[(4-ethyl-5-isoquinolinyl)amino]cyclohexyl]amino]- has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development and pharmacological studies.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of 1-Propanol, 3-[[cis-4-[(4-ethyl-5-isoquinolinyl)amino]cyclohexyl]amino]- involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to particular enzymes or receptors, modulating their activity.
Pathways Involved: It influences various biochemical pathways, potentially affecting cellular processes such as signal transduction and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
1-Propanol, 3-[[cis-4-[(4-ethyl-5-isoquinolinyl)amino]cyclohexyl]amino]- can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include other isoquinolinyl derivatives and cyclohexyl-substituted propanols.
Uniqueness: This compound’s unique combination of functional groups and structural features distinguishes it from other similar molecules, offering distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
651309-07-8 |
---|---|
Molekularformel |
C20H29N3O |
Molekulargewicht |
327.5 g/mol |
IUPAC-Name |
3-[[4-[(4-ethylisoquinolin-5-yl)amino]cyclohexyl]amino]propan-1-ol |
InChI |
InChI=1S/C20H29N3O/c1-2-15-13-21-14-16-5-3-6-19(20(15)16)23-18-9-7-17(8-10-18)22-11-4-12-24/h3,5-6,13-14,17-18,22-24H,2,4,7-12H2,1H3 |
InChI-Schlüssel |
ILNHBSMAJQCVFL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C2C(=CN=C1)C=CC=C2NC3CCC(CC3)NCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.